Gomisin G

Catalog No.
S765534
CAS No.
62956-48-3
M.F
C30H32O9
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gomisin G

CAS Number

62956-48-3

Product Name

Gomisin G

IUPAC Name

[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1

InChI Key

OFDWKHIQKPKRKY-DSASHONVSA-N

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Anti-cancer properties:

  • Triple-negative breast cancer: Studies have shown promising results for Gomisin G in inhibiting the growth of triple-negative breast cancer (TNBC) cells. Research suggests it selectively targets and reduces the viability of MDA-MB-231 and MDA-MB-468 cells, potentially through mechanisms involving the suppression of AKT phosphorylation and cyclin D1 [].
  • Colon cancer: Gomisin G exhibits anti-cancer properties against colon cancer cells as well. It has been shown to significantly suppress the growth and colony formation of LoVo cells, a human colon cancer cell line. Additionally, it induces apoptosis (programmed cell death) in these cells by modulating various signaling pathways [].

Anti-HIV activity:

Gomisin G demonstrates potent anti-HIV activity, making it a potential candidate for HIV treatment research. Studies report an impressive EC50 (half maximal effective concentration) value of 0.006 microgram/mL against HIV, highlighting its potential efficacy.

Other potential applications:

Initial research suggests that Gomisin G may hold promise in other areas as well, although further investigation is needed. These include:

  • Anti-diabetic properties: Studies suggest Gomisin G may exert beneficial effects in managing diabetes [].
  • Neuroprotective potential: Research indicates that Gomisin G might offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's [].

Gomisin G is classified as a lignan, a type of polyphenolic compound characterized by a unique structure that typically includes two phenylpropanoid units. It has garnered attention due to its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Gomisin G is structurally similar to other lignans such as Gomisin C and Schisandrin, differing primarily in the positioning of functional groups within its molecular framework .

That are crucial for its biological activity. It has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are involved in drug metabolism. This inhibition can lead to significant herb-drug interactions, potentially affecting the pharmacokinetics of co-administered medications . The compound's ability to interact with these enzymes suggests that its metabolic pathways may be complex and warrant further investigation.

Gomisin G exhibits a range of biological activities:

  • Antioxidant Activity: It has demonstrated capacity to scavenge free radicals and reduce oxidative stress in various biological systems .
  • Anti-inflammatory Effects: Gomisin G has been shown to inhibit inflammatory pathways, contributing to its potential therapeutic effects in conditions characterized by chronic inflammation .
  • Muscle Strength Improvement: Recent studies indicate that Gomisin G can enhance muscle strength by promoting mitochondrial biogenesis and function in muscle cells .
  • Anticancer Properties: Research has indicated that Gomisin G can induce cell cycle arrest in cancer cells, particularly in triple-negative breast cancer models, by downregulating Cyclin D1 .

The synthesis of Gomisin G can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting Gomisin G from the stems of Schisandra chinensis using solvents like ethanol or methanol .
  • Microbial Transformation: Some studies have explored microbial O-demethylation processes to convert related compounds into Gomisin G through enzymatic reactions .
  • Chemical Synthesis: Although less common due to the complexity of lignan structures, synthetic methods may involve multi-step organic reactions to construct the desired lignan framework.

Gomisin G has several applications in both traditional medicine and modern therapeutic contexts:

  • Traditional Medicine: Used in herbal formulations for its adaptogenic properties.
  • Pharmaceutical Development: Investigated as a potential lead compound for developing treatments for inflammation-related diseases and certain cancers.
  • Nutraceuticals: Explored for inclusion in dietary supplements aimed at enhancing physical performance and recovery.

Gomisin G's interactions with other drugs have been a focal point of research due to its inhibition of cytochrome P450 enzymes. Studies have shown that it can significantly alter the pharmacokinetics of drugs metabolized by CYP3A4 and CYP3A5, leading to increased plasma concentrations of these drugs when co-administered with Gomisin G . This highlights the importance of understanding herb-drug interactions for safe clinical use.

Several compounds share structural similarities with Gomisin G. Below is a comparison highlighting their unique features:

CompoundSourceKey ActivitiesUnique Features
Gomisin CSchisandra chinensisAntioxidant, CYP3A4 inhibitorStronger inhibition on CYP3A4 than CYP3A5
SchisandrinSchisandra chinensisAnti-inflammatory, hepatoprotectiveExhibits different pharmacological profiles compared to Gomisin G
Gomisin ASchisandra chinensisAntioxidantLess potent than Gomisin G in muscle strength improvement

Gomisin G stands out due to its specific muscle-strengthening effects and distinct interaction profile with cytochrome P450 enzymes compared to its analogs.

XLogP3

5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

536.20463259 g/mol

Monoisotopic Mass

536.20463259 g/mol

Heavy Atom Count

39

UNII

6B4CV8T31X

Wikipedia

Gomisin g

Dates

Modify: 2023-08-15

Explore Compound Types